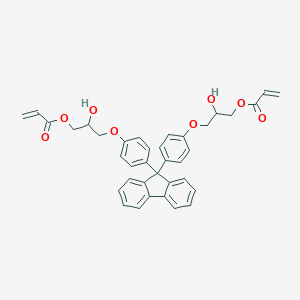

(((9H-Fluoren-9,9-diyl)bis(4,1-phenylen))bis(oxy))bis(2-hydroxypropan-3,1-diyl) diacrylat

Übersicht

Beschreibung

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate is a useful research compound. Its molecular formula is C37H34O8 and its molecular weight is 606.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photohärtbare Harze

Diese Verbindung ist ein wichtiges Vernetzungsmittel, das in photohärtbaren Harzen weit verbreitet ist . Es kann Vernetzungsreaktionen eingehen, wenn es ultraviolettem Licht oder einem Elektronenstrahl ausgesetzt wird, wodurch das Material gehärtet wird und hervorragende mechanische und chemische Widerstandseigenschaften erhält .

Optische Fasermaterialien

Die Verbindung wird auch bei der Herstellung von optischen Fasermaterialien verwendet . Seine einzigartige Struktur und seine Eigenschaften machen es geeignet, Materialien zu schaffen, die Licht über große Entfernungen effektiv übertragen können .

Beschichtungen

Es wird bei der Formulierung von Beschichtungen verwendet . Das gehärtete Material weist eine hervorragende Haftung, Härte und Beständigkeit gegen Chemikalien und Abrieb auf, was es ideal für schützende und dekorative Beschichtungsanwendungen macht .

Klebstoffe

Die Verbindung wird bei der Herstellung von Klebstoffen verwendet . Seine Fähigkeit, nach der Aushärtung starke, dauerhafte Bindungen zu bilden, macht es für verschiedene Klebstoffanwendungen geeignet .

Hochleistungskunststoffe

Es wird bei der Synthese von Hochleistungskunststoffen verwendet . Das gehärtete Material zeigt eine ausgezeichnete thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit, was es für anspruchsvolle Anwendungen wie Luft- und Raumfahrt und Elektronik geeignet macht

Wirkmechanismus

Target of Action

It’s known that this compound is widely used in the field of photopolymer resins, optical fiber materials, coatings, and adhesives .

Mode of Action

The compound can undergo a crosslinking reaction when exposed to ultraviolet light or electron beam irradiation . This process solidifies the material and imparts excellent mechanical and chemical resistance properties to the material .

Result of Action

The result of the compound’s action is the formation of a solid material with excellent mechanical and chemical resistance properties . This is achieved through a crosslinking reaction initiated by ultraviolet light or electron beam irradiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of the ultraviolet light or electron beam used for irradiation can affect the degree of crosslinking and, consequently, the properties of the resulting material .

Biologische Aktivität

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate (CAS Number: 143182-97-2) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 606.66 g/mol. Its structure features multiple aromatic rings and ether linkages, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₄O₈ |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 143182-97-2 |

| Density | 1.26 g/cm³ |

| LogP | 4.99 |

Antioxidant Properties

Research indicates that compounds similar to diacrylates often exhibit antioxidant activity. The presence of multiple phenolic groups in the structure can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that structurally related compounds showed significant inhibition of lipid peroxidation in vitro, suggesting a protective role against cellular damage .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. For instance, assays performed on breast cancer cell lines indicated a dose-dependent decrease in cell viability when exposed to the compound . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications .

Antimicrobial Activity

Preliminary studies have indicated that this diacrylate may possess antimicrobial properties. Tests against various bacterial strains showed inhibition of growth at certain concentrations, indicating potential for development as an antimicrobial agent . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated IC50 values of 15 µM and 20 µM respectively, indicating promising activity compared to standard chemotherapeutics .

Case Study 2: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound following administration in a carrageenan-induced paw edema test. Results showed a significant reduction in paw swelling compared to control groups, supporting its potential use in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600307 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143182-97-2 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.